Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the 1,2,3,4-tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered dihydropyrimidine ring fused with a carboxylate ester group. The propan-2-yl (isopropyl) ester at the C5 position enhances lipophilicity, while the 4-(prop-2-en-1-yloxy)phenyl substituent at C4 introduces an allyl ether moiety, which may influence reactivity and biological activity.
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-2-oxo-4-(4-prop-2-enoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-5-10-23-14-8-6-13(7-9-14)16-15(17(21)24-11(2)3)12(4)19-18(22)20-16/h5-9,11,16H,1,10H2,2-4H3,(H2,19,20,22) |
InChI Key |
AIQMWIIAKPCWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC=C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrimidine ring, the introduction of the phenyl group, and the addition of the prop-2-en-1-yloxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and prop-2-en-1-yloxy groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article provides a detailed overview of its applications, scientific research findings, and insights based on diverse sources.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may inhibit specific signaling pathways associated with cancer cell proliferation and survival.
- Case Studies: In vitro studies have shown that related tetrahydropyrimidine derivatives can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role for this compound in oncology.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that:
- Broad-Spectrum Activity: Similar compounds have been tested against a range of bacteria and fungi, showing efficacy in inhibiting growth.
- Mechanism Insights: The presence of the tetrahydropyrimidine ring may enhance membrane permeability or disrupt metabolic pathways in microbial cells.
Neuropharmacological Applications
There is emerging interest in the neuropharmacological applications of tetrahydropyrimidine derivatives:
- Cognitive Enhancers: Some studies suggest that these compounds may improve cognitive functions by modulating neurotransmitter systems.
- Case Studies: Animal models have shown that derivatives can enhance memory retention and learning capabilities.
In Vivo Studies
Research has been conducted to evaluate the pharmacokinetics and bioavailability of related compounds. Key findings include:
- Absorption and Metabolism: Studies indicate that structural modifications can significantly affect absorption rates and metabolic stability.
- Toxicity Profiles: Preliminary toxicity assessments show that certain derivatives possess favorable safety profiles compared to traditional drugs.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Tetrahydropyrimidine ring | Enhances biological activity |
| Allyloxy group | Potentially increases lipophilicity |
| Ester functionality | May influence solubility and stability |
Mechanism of Action
The mechanism of action of Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-donating vs. withdrawing groups : The allyloxy group in the target compound (electron-donating) contrasts with the trifluoromethyl group (electron-withdrawing) in , which enhances binding to enzyme active sites.
- Heteroaromatic vs. aryl substituents : Furan-based analogs (e.g., ) exhibit antioxidant properties, whereas phenyl derivatives (e.g., ) show enzyme inhibition.
- Steric effects : The allyloxy group’s linear structure may reduce steric hindrance compared to bulkier substituents like methoxymethyl furan .
Physicochemical and Structural Comparisons
Lipophilicity and Solubility
- Propan-2-yl target compound : The isopropyl ester increases lipophilicity (logP ~3.2 estimated) compared to methyl or ethyl esters in analogs .
- Ethyl 4-(3-ethoxy-4-hydroxyphenyl) analog : The hydroxyl group improves aqueous solubility but reduces membrane permeability .
Metabolic Stability
Crystallographic Data
- Derivatives like ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit well-defined puckered ring conformations (Cremer-Pople parameters: θ = 15.2°, φ = 120°), whereas nitro- or bromo-substituted analogs (e.g., ) show planar configurations due to electron-withdrawing effects .
Biological Activity
Introduction
Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. Its structural formula can be represented as follows:
This compound exhibits a complex arrangement that contributes to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy similar to other known antibiotics. For example, in a study assessing the antibacterial activity of related compounds, it was found that certain tetrahydropyrimidine derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Inhibition of Enzymatic Activity
The compound's mechanism may involve the inhibition of specific enzymes linked to disease pathways. For instance, studies have shown that related compounds can inhibit lysosomal phospholipase A2 (PLA2), which is implicated in drug-induced phospholipidosis. This inhibition correlates with reduced toxicity in cellular models . The inhibition profile suggests that this compound may also exhibit similar effects.
Anticancer Potential
Tetrahydropyrimidine derivatives have been explored for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs.
Study on Antibacterial Activity
In a comparative study of various tetrahydropyrimidine derivatives, including Propan-2-yl 6-methyl-2-oxo derivatives, researchers found notable antibacterial activity against common pathogens. The results indicated that modifications in the alkoxy group significantly influenced the antimicrobial potency. The study utilized a disc diffusion method to assess efficacy against E. coli and S. aureus, revealing a correlation between structural features and biological activity .
In Vivo Studies
In vivo studies assessing the pharmacokinetics and pharmacodynamics of related compounds have shown promising results in animal models. These studies suggest that the compound may exhibit favorable absorption and distribution characteristics while maintaining low toxicity profiles.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
